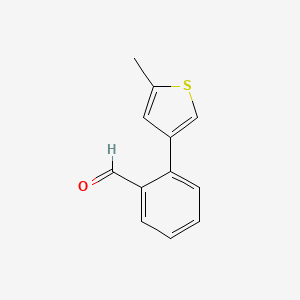
2-(5-Methylthiophen-3-yl)benzaldehyde
Descripción general
Descripción
2-(5-Methylthiophen-3-yl)benzaldehyde, also known as 5-methylthiophen-3-yl benzaldehyde, is an organic compound with the molecular formula C10H9OS. It is an important intermediate in the synthesis of several pharmaceutical compounds, and has a wide range of scientific research applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- 2-(5-Methylthiophen-3-yl)benzaldehyde is used in various synthetic chemical reactions. It reacts smoothly with nonstabilized azomethine ylides to produce 5-aryloxazolidines, which can be transformed into 2-(alkylamino)-1-arylethanols (Moshkin & Sosnovskikh, 2013). This method demonstrates its role in the synthesis of complex organic molecules.
- In a similar vein, 2-(5-Methylthiophen-3-yl)benzaldehyde is involved in the one-pot synthesis of tetrahydroisoquinolin-4-ols. This process highlights the compound’s utility in creating cyclic organic structures with potential pharmaceutical applications (Moshkin & Sosnovskikh, 2013).
Antimicrobial Applications
- Derivatives of 2-(5-Methylthiophen-3-yl)benzaldehyde have been synthesized and found to exhibit significant antimicrobial activity. This includes activity against bacteria such as B. subtilis, S. aureus, E. coli, and P. aeruginosa, as well as fungi like C. albicans and A. niger (Raghav, Upadhyay, & Upadhyay, 2013). This suggests its potential use in developing new antimicrobial agents.
Application in Organic Near-Field Storage Material
- 2-(5-Methylthiophen-3-yl)benzaldehyde derivatives have been studied for their role in the development of organic photochromic diarylethenes, which are used in near-field recording. This application is significant in the field of data storage technology (Fushi, 2004).
Catalysis and Organic Reactions
- The compound is used in reactions involving carbonylation of hydrocarbons, serving as a precursor for more complex organic syntheses. This demonstrates its utility in organic chemistry, especially in reactions catalyzed by metal complexes (Sakakura, Sodeyama, Sasaki, Wada, & Tanaka, 1990).
Biocompatible Chemosensors
- 2-(5-Methylthiophen-3-yl)benzaldehyde derivatives have been explored as fluorescent chemosensors for pH, providing a method for distinguishing between normal cells and cancer cells. This indicates its potential in biomedical research and diagnostics (Dhawa, Hazra, Barma, Pal, Karmakar, & Roy, 2020).
Propiedades
IUPAC Name |
2-(5-methylthiophen-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c1-9-6-11(8-14-9)12-5-3-2-4-10(12)7-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKYZJMBTBCFDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1399944.png)
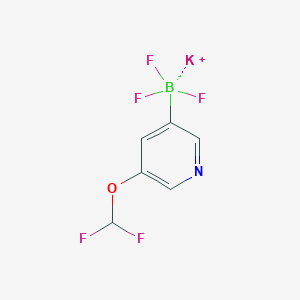
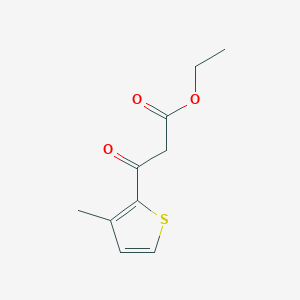
![4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1399949.png)
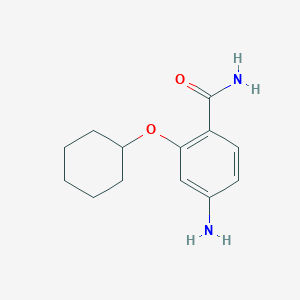

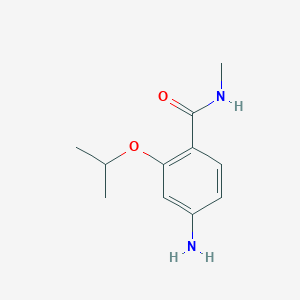
![3-[2-(Thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1399953.png)
![2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methylphenyl)propanoic acid](/img/structure/B1399956.png)
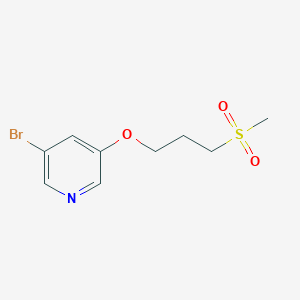

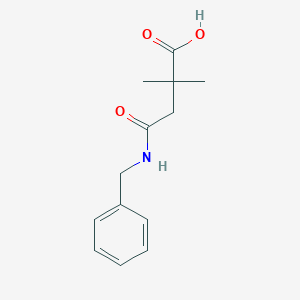
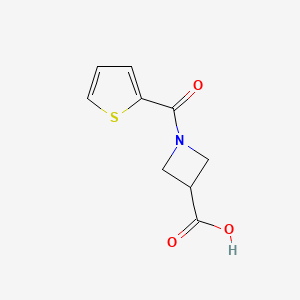
![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine](/img/structure/B1399967.png)